2-(benzylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2-(benzylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10361679
InChI: InChI=1S/C22H20N4O3S2/c1-29-12-11-26-21(28)17(31-22(26)30)13-16-19(23-14-15-7-3-2-4-8-15)24-18-9-5-6-10-25(18)20(16)27/h2-10,13,23H,11-12,14H2,1H3/b17-13-
SMILES: COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)SC1=S
Molecular Formula: C22H20N4O3S2
Molecular Weight: 452.6 g/mol

2-(benzylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC10361679

Molecular Formula: C22H20N4O3S2

Molecular Weight: 452.6 g/mol

* For research use only. Not for human or veterinary use.

2-(benzylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C22H20N4O3S2
Molecular Weight 452.6 g/mol
IUPAC Name (5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H20N4O3S2/c1-29-12-11-26-21(28)17(31-22(26)30)13-16-19(23-14-15-7-3-2-4-8-15)24-18-9-5-6-10-25(18)20(16)27/h2-10,13,23H,11-12,14H2,1H3/b17-13-
Standard InChI Key IKLJMFUYDDVTSX-LGMDPLHJSA-N
Isomeric SMILES COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)/SC1=S
SMILES COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)SC1=S
Canonical SMILES COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)SC1=S

Introduction

The compound 2-(benzylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a pyrido[1,2-a]pyrimidinone core, which is a fused bicyclic structure known for its significant role in various biological activities. This compound includes several functional groups, such as benzylamino, methoxyethyl, and thioxo groups, contributing to its reactivity and potential pharmacological properties.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not detailed in the available literature, similar compounds are often synthesized using methods that involve condensation reactions, nucleophilic substitutions, and cyclization reactions. Starting materials might include commercially available pyrimidines, benzylamines, and thiazolidine precursors.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, structure-activity relationships, and in-depth biological evaluations. Molecular docking studies could provide insights into potential targets for therapeutic applications, such as enzymes or receptors involved in disease pathways.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-oneC16H16N4O2S2Approximately 360.45Pyrido[1,2-a]pyrimidinone core, methoxyethyl group
2-(benzylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-oneC21H18N4O2S2Not specifiedContains benzyl instead of methoxyethyl; different biological activity profile

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